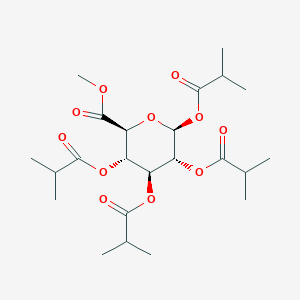

1,2,3,4-Tetra-O-isobutyryl-b-D-glucuronide methyl ester

Beschreibung

BenchChem offers high-quality 1,2,3,4-Tetra-O-isobutyryl-b-D-glucuronide methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetra-O-isobutyryl-b-D-glucuronide methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

150607-94-6 |

|---|---|

Molekularformel |

C23H36O11 |

Molekulargewicht |

488.5 g/mol |

IUPAC-Name |

methyl (2S,3S,5R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate |

InChI |

InChI=1S/C23H36O11/c1-10(2)18(24)30-14-15(31-19(25)11(3)4)17(32-20(26)12(5)6)23(34-21(27)13(7)8)33-16(14)22(28)29-9/h10-17,23H,1-9H3/t14-,15?,16-,17+,23-/m0/s1 |

InChI-Schlüssel |

RFMOIPHVGPMCMF-HVPZLWSFSA-N |

Synonyme |

3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester; |

Herkunft des Produkts |

United States |

Synthesis and Application of 1,2,3,4-Tetra-O-isobutyryl-β-D-glucuronide Methyl Ester: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1,2,3,4-Tetra-O-isobutyryl-β-D-glucuronide methyl ester (CAS: 150607-94-6)

As a Senior Application Scientist, I have structured this technical guide to move beyond a mere procedural list. Successful carbohydrate chemistry requires a deep understanding of the mechanistic causality behind each reagent choice and the implementation of self-validating indicators during synthesis. This whitepaper details the robust synthesis of 1,2,3,4-Tetra-O-isobutyryl-β-D-glucuronide methyl ester and its critical role in modern prodrug development.

Executive Summary & Structural Rationale

1,2,3,4-Tetra-O-isobutyryl-β-D-glucuronide methyl ester is a highly specialized, protected carbohydrate derivative utilized extensively as a donor molecule in glycoconjugate synthesis[].

Mechanistic Rationale for the Protecting Groups:

-

Isobutyryl Groups (Positions 1, 2, 3, 4): Compared to standard acetyl groups, the branched isobutyryl moieties provide significant steric bulk and enhanced lipophilicity. This steric shielding prevents unwanted side reactions (such as orthoester formation) during complex glycosylation events, while the lipophilicity dramatically increases the intermediate's solubility in organic solvents[].

-

Methyl Ester (C6 Position): Masking the carboxylic acid of the glucuronic acid backbone as a methyl ester prevents premature coupling or degradation during the highly reactive acylation phases.

This specific protection strategy makes the compound an indispensable intermediate for constructing structurally diverse glycoconjugates and highly lipophilic prodrugs capable of crossing the blood-brain barrier (BBB)[],[2].

Synthetic Workflow & Mechanistic Pathway

The synthesis proceeds via a two-stage, one-pot sequential transformation starting from commercially available D-glucurono-6,3-lactone, followed by an exhaustive aqueous workup.

Caption: Synthetic workflow for 1,2,3,4-Tetra-O-isobutyryl-β-D-glucuronide methyl ester.

Experimental Methodology: A Self-Validating Protocol

The following protocol is adapted from standardized patent literature for the synthesis of cholinergic enhancer prodrugs, specifically2[2]. Every step is designed as a self-validating system to ensure quality control in real-time.

Stage 1: Lactone Ring Opening and Esterification

-

Procedure: To a solution of sodium methoxide (NaOMe, 26 mg, 0.48 mmol) in methanol (150 mL), add D-glucurono-6,3-lactone (20.6 g, 154 mmol) in sequential portions under continuous stirring.

-

Causality: The catalytic base (NaOMe) facilitates the nucleophilic attack of methanol on the strained bicyclic lactone carbonyl. This opens the ring, yielding the acyclic methyl D-glucopyranuronate intermediate.

-

Self-Validation: The reaction progress is visually confirmed when the solid, opaque lactone completely dissolves into the methanolic solution, indicating successful conversion to the highly soluble open-chain methyl ester.

-

Preparation for Stage 2: Remove the methanol solvent in vacuo until a dry residue remains.

Stage 2: Global Acylation

-

Procedure: Dissolve the Stage 1 residue in pyridine (85 mL, 1.08 mol) and cool the reaction vessel to 0 °C using an ice bath.

-

Procedure: Prepare a solution of isobutyryl chloride (110 mL, 1.06 mol) in dichloromethane (CH₂Cl₂, 70 mL). Add this dropwise to the reaction mixture with vigorous mechanical stirring, strictly maintaining the internal temperature below 10 °C. Leave the mixture to warm to room temperature overnight[3].

-

Causality: Pyridine serves a dual purpose as both the primary solvent and an acid scavenger. The low temperature is critical; exhaustive acylation is highly exothermic, and thermal control prevents degradation, elimination, or anomerization of the carbohydrate core.

-

Self-Validation: The formation of a dense white precipitate (pyridinium chloride salts) serves as an internal, visual indicator that the acylation is proceeding and the HCl byproduct is being successfully scavenged.

Stage 3: Aqueous Workup and Purification

-

Procedure: Dilute the overnight reaction mixture with additional CH₂Cl₂ (100 mL).

-

Procedure: Wash the organic phase sequentially with water (400 mL), 2 M HCl (3 × 50 mL), saturated aqueous sodium bicarbonate (NaHCO₃, 5 × 50 mL), and a final water wash (50 mL)[3].

-

Causality:

-

Water: Removes bulk water-soluble impurities.

-

2 M HCl: Selectively protonates and extracts residual pyridine into the aqueous phase.

-

NaHCO₃: Neutralizes any remaining HCl and hydrolyzes unreacted isobutyryl chloride into water-soluble sodium isobutyrate.

-

-

Self-Validation: The complete cessation of CO₂ gas evolution during the NaHCO₃ washes confirms that all residual acids and reactive acyl chlorides have been fully neutralized.

-

Final Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The product can be recrystallized from MeOH/H₂O to yield the pure target compound[2].

Quantitative Data & Specifications

To ensure reproducibility, the stoichiometric parameters and expected physicochemical properties are summarized below.

Table 1: Stoichiometry and Reagent Specifications

| Reagent | MW ( g/mol ) | Amount | Stated Moles | Equivalents | Function |

| D-Glucurono-6,3-lactone | 176.12 | 20.6 g* | 154 mmol | 1.0 | Starting Material |

| Sodium Methoxide (NaOMe) | 54.02 | 26 mg | 0.48 mmol | 0.003 | Ring-opening catalyst |

| Methanol (MeOH) | 32.04 | 150 mL | - | Solvent | Reactant / Solvent |

| Pyridine | 79.10 | 85 mL | 1.08 mol | 7.0 | Acid scavenger / Solvent |

| Isobutyryl Chloride | 106.55 | 110 mL | 1.06 mol | 6.88 | Acylating agent |

| Dichloromethane (CH₂Cl₂) | 84.93 | 70 mL | - | Solvent | Co-solvent |

*Scientific Note: A stoichiometric discrepancy exists in the primary source literature[2]; 20.6 g of D-glucurono-6,3-lactone theoretically corresponds to ~117 mmol. The equivalents and molar values in this table are calculated based on the 154 mmol explicitly stated in the patent to preserve the intended reaction ratios.

Table 2: Physicochemical Properties of the Target Compound

| Property | Value |

| Chemical Name | 1,2,3,4-Tetra-O-isobutyryl-β-D-glucuronide methyl ester |

| CAS Number | 150607-94-6 |

| Molecular Formula | C₂₃H₃₆O₁₁ |

| Molecular Weight | 488.53 g/mol |

| Purity (Commercial Standard) | ≥ 98.0% |

Applications in Drug Development: The Prodrug Strategy

Beyond basic glycobiology, 1,2,3,4-Tetra-O-isobutyryl-β-D-glucuronide methyl ester is a pivotal building block in neuropharmacology. Many potent neuroactive drugs (e.g., galantamine, used for Alzheimer's disease) suffer from poor blood-brain barrier (BBB) penetration, requiring high systemic doses that lead to severe gastrointestinal side effects[3].

By utilizing this protected glucuronide as a donor molecule, chemists can synthesize highly lipophilic prodrugs (such as the galantamine derivative Memogain). The isobutyryl groups mask the polarity of the glucuronic acid, allowing the prodrug to passively diffuse across the BBB. Once inside the brain parenchyma, endogenous esterases cleave the isobutyryl groups and the ester linkage, releasing the active parent drug directly at the target site[2],[3].

Caption: Prodrug strategy utilizing the protected glucuronide for enhanced BBB penetration.

References

- Title: CAS 150607-94-6 (1,2,3,4-Tetra-O-isobutyryl-b-D-glucuronide methyl ester)

- Title: US9763953B2 - Cholinergic enhancers with improved blood-brain barrier permeability for the treatment of diseases accompanied by cognitive impairment Source: Google Patents URL

- Title: WO2007039138A1 - Cholinergic enhancers with improved blood-brain barrier permeability for the treatment of diseases accompanied by cognitive impairment Source: Google Patents URL

Sources

- 2. US9763953B2 - Cholinergic enhancers with improved blood-brain barrier permeability for the treatment of diseases accompanied by cognitive impairment - Google Patents [patents.google.com]

- 3. WO2007039138A1 - Cholinergic enhancers with improved blood-brain barrier permeability for the treatment of diseases accompanied by cognitive impairment - Google Patents [patents.google.com]

Engineering Phase II Metabolites: The Physicochemical Properties and Synthetic Utility of Protected Glucuronide Methyl Esters

Abstract

In Drug Metabolism and Pharmacokinetics (DMPK), synthesizing authentic Phase II glucuronide metabolites is paramount for structural confirmation, toxicological screening, and quantitative bioanalysis. Native D-glucuronic acid is highly polar, stereochemically promiscuous at the anomeric center, and prone to side reactions. To harness it for chemical synthesis, the molecule must be heavily engineered. Protected glucuronide methyl esters—such as methyl 1,2,3,4-tetra-O-acetyl- β -D-glucopyranuronate—serve as the foundational building blocks for these efforts. By masking the carboxylic acid as a methyl ester and the hydroxyl groups as acetates or benzoates, we fundamentally alter the molecule's physical properties, enabling solubility in organic solvents, preventing premature cleavage, and establishing strict stereocontrol during glycosylation.

Physicochemical Properties & Structural Causality

As an application scientist, selecting the correct protected glucuronide donor is the most critical decision in metabolite synthesis. The physical properties of a protected glucuronide dictate its handling, stability, and reactivity.

-

Lipophilicity and Solubility : Free glucuronic acid is strictly water-soluble, making it incompatible with the anhydrous organic environments required for glycosylation. Esterification of the C6 carboxylate to a methyl ester, combined with peracetylation, shifts the partition coefficient (LogP) dramatically. For instance, 2,3,4-tri-O-acetyl-D-glucuronide methyl ester has a computed XLogP3 of -0.8[1], allowing it to dissolve readily in aprotic solvents like dichloromethane (DCM) and acetonitrile.

-

Melting Point and Crystallinity : The β -anomer of the tetraacetate derivative is highly crystalline, melting at 177–181 °C[2]. This crystallinity is critical for bulk storage and purification, as it prevents the hygroscopic degradation typical of unprotected sugars.

-

Stereochemical Directing Groups (Causality) : The choice between acetyl and benzoyl protecting groups at the C2 position is not merely for solubility; it is a mechanistic requirement. These ester groups participate in Neighboring Group Participation (NGP) . During activation, the C2 carbonyl oxygen stabilizes the transient oxocarbenium ion, shielding the α -face and forcing the incoming aglycone to attack exclusively from the β -face. This mirrors the stereospecificity of mammalian UGT enzymes[3].

Quantitative Data Summary

| Compound | Molecular Weight | Melting Point | Optical Rotation [α]D | Primary Application |

| Methyl 1,2,3,4-tetra-O-acetyl- β -D-glucopyranuronate | 376.32 g/mol | 177–181 °C | +8.5° (c=1, CHCl 3 ) | Stable precursor / Bulk storage |

| 2,3,4-Tri-O-acetyl- α -D-glucuronic acid methyl ester trichloroacetimidate | 478.67 g/mol | 105–108 °C | +55.0° (c=1, CHCl 3 ) | Highly reactive glycosyl donor |

| 1,2,3,4-Tetra-O-benzoyl- α -D-glucuronide methyl ester | 624.59 g/mol | 150–152 °C | +110° (c=1, CHCl 3 ) | Enhanced lipophilicity / Material science |

Mechanistic Workflow

The synthesis of a target glucuronide follows a self-validating logical sequence: Donor Activation → Stereoselective Coupling → Sequential Deprotection.

Fig 1. Mechanistic workflow for the synthesis of glucuronide metabolites using protected donors.

Self-Validating Experimental Protocols

I rely on systems that inherently signal their success or failure. The following protocols are designed with built-in validation checkpoints to ensure scientific integrity[4].

Stereoselective Schmidt Glycosylation

The trichloroacetimidate method is preferred over the classical Koenigs-Knorr reaction because it avoids toxic, light-sensitive heavy-metal promoters (like Ag 2 CO 3 ) and proceeds rapidly under mild Lewis acid catalysis.

Step-by-step Methodology:

-

Preparation : Dissolve the aglycone (1.0 eq) and 2,3,4-tri-O-acetyl- α -D-glucuronic acid methyl ester trichloroacetimidate (1.2 eq) in anhydrous DCM.

-

Desiccation : Add activated 4Å molecular sieves.

-

Causality: Trace water acts as a competing nucleophile, irreversibly hydrolyzing the highly reactive imidate donor into a useless hemiacetal. Stir for 30 minutes under an Argon atmosphere.

-

-

Activation : Cool the reaction to -20 °C. Dropwise, add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq).

-

Causality: Low temperatures stabilize the transient acyloxonium ion, preventing α -anomer leakage and ensuring strict β -selectivity.

-

-

Validation : Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The reaction is self-validating when the UV-active donor spot ( Rf≈0.4 ) disappears entirely, replaced by a newly formed, more polar product spot.

-

Quenching : Neutralize the Lewis acid by adding triethylamine (TEA) before warming to room temperature. This prevents the acid-catalyzed cleavage of the newly formed glycosidic bond.

Global Deprotection Sequence

Removing the protecting groups requires a carefully staged approach to avoid destroying the target molecule.

Step-by-step Methodology:

-

O-Deacetylation (Zemplén Conditions) : Dissolve the protected glucuronide in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe, 0.1 eq). Stir for 2 hours.

-

Causality: Mild transesterification removes the C2, C3, and C4 acetates without hydrolyzing the C6 methyl ester or breaking the delicate β -glycosidic bond.

-

-

Ester Saponification : To the same reaction vessel, add an aqueous solution of Lithium Hydroxide (LiOH, 1.5 eq). Stir for 4 hours at room temperature.

-

Causality: LiOH is highly selective for the C6 methyl ester, neutralizing the molecule into its final carboxylate form.

-

-

Validation : Confirm via LC-MS. The mass-to-charge ratio ( m/z ) must reflect a precise loss of 140 Da (three acetyl groups[-126 Da] and one methyl group [-14 Da]) from the protected intermediate.

Analytical Validation Standards

To ensure absolute trustworthiness before using the synthesized metabolite in bioanalytical assays, the deprotected glucuronide must be validated via Nuclear Magnetic Resonance (NMR) spectroscopy. The critical diagnostic feature is the anomeric proton (H-1). In a pure β -glucuronide, the H-1 proton will appear as a doublet at approximately δ 4.8 - 5.1 ppm with a large coupling constant ( J1,2 = 7.0 - 8.0 Hz)[5]. This large coupling constant mathematically confirms the 1,2-trans diaxial relationship dictated by the NGP mechanism, proving the synthesis was successful.

References

-

Title: 2,3,4-Tri-O-acetyl-D-glucuronide methyl ester | CID 10871345 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids Source: ACS Omega URL: [Link]

-

Title: 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate, 98% Source: Thermo Scientific Chemicals / Fisher Scientific URL: [Link]

Sources

- 1. 2,3,4-Tri-O-acetyl-D-glucuronide methyl ester | C13H18O10 | CID 10871345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate, 98%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

13C NMR Data for Isobutyrylated Glucuronides: A Technical Guide to Structural Elucidation and Derivatization Strategies

Executive Summary

Glucuronidation is the most prevalent Phase II metabolic pathway for the elimination of small-molecule drugs and xenobiotics[1]. While mass spectrometry (MS) is highly sensitive, it often fails to yield sufficient informative fragments to unambiguously determine the exact site of glucuronidation (e.g., differentiating acyl-, O-, and N-glucuronides) or the stereochemical configuration of the carbohydrate moiety[1]. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for absolute structural elucidation.

However, analyzing free glucuronides via NMR presents significant challenges: severe spectral crowding of the carbohydrate ring protons/carbons and poor solubility in standard organic solvents. To overcome this, chemical derivatization is employed. This whitepaper explores the causality behind choosing isobutyrylation over standard acetylation, provides a self-validating experimental protocol, and systematically details the expected 13 C NMR spectral characteristics of isobutyrylated glucuronides.

The Causality of Isobutyrylation in Carbohydrate NMR

In carbohydrate chemistry, per-acetylation is the traditional method for derivatizing sugars to improve organic solubility. However, as an Application Scientist, one must recognize the critical limitations of acetyl groups when working with sensitive Phase II metabolites:

-

Suppression of Transacylation (Acyl Migration): Acetyl groups are highly prone to transacylation—migrating between adjacent hydroxyl groups during synthesis, purification, or even in solution. This side reaction complicates structural assignment and reduces synthetic yields. By replacing acetyl groups with sterically bulkier isobutyryl groups , transacylation is sterically hindered and effectively suppressed, preserving the structural integrity of the target molecule[2][3].

-

Resolution of Spectral Overlap: In 13 C NMR, the methyl carbons of acetyl groups typically resonate in the highly crowded 20–21 ppm region, which frequently overlaps with the aliphatic signals of the aglycone (the drug molecule). Isobutyryl groups provide a distinct, non-overlapping diagnostic footprint: a methine carbon at ~34 ppm and methyl carbons at ~19 ppm[4][5].

-

Conformational Rigidity: The steric bulk of the isobutyryl groups restricts the conformational flexibility of the glucuronide ring, leading to sharper NMR line widths and more reliable coupling constants for stereochemical assignment.

Self-Validating Experimental Protocol: Per-Isobutyrylation Workflow

To ensure high trustworthiness and reproducibility, the following step-by-step protocol describes the per-isobutyrylation of a free O-glucuronide. This workflow is designed as a self-validating system, incorporating in-process checkpoints to confirm reaction success prior to NMR acquisition.

Reagents & Materials

-

Substrate: Free O-glucuronide metabolite (approx. 50 mg).

-

Reagents: Isobutyric anhydride (4.0 equivalents per hydroxyl group), 4-Dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Solvent: Anhydrous Pyridine (2.0 mL).

Step-by-Step Methodology

-

Initiation: Dissolve the free glucuronide in anhydrous pyridine under an inert nitrogen atmosphere. Causality: Pyridine acts as both the solvent and the primary acid scavenger for the byproduct (isobutyric acid).

-

Catalysis & Acylation: Add DMAP, followed by the dropwise addition of isobutyric anhydride at 0 °C. Allow the reaction to warm to room temperature and stir for 4–6 hours[6]. Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the acylation of sterically hindered secondary hydroxyls (C2, C3, C4).

-

Quenching & Extraction: Dilute the mixture with dichloromethane (DCM) and wash sequentially with ice-cold 1M HCl (to protonate and remove pyridine), saturated NaHCO 3 (to neutralize residual acid), and brine.

-

Drying & Isolation: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).

-

Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The free glucuronide will remain at the baseline in non-polar solvent systems, whereas the fully isobutyrylated derivative will exhibit a high Rf value (e.g., ~0.6 in 3:1 Hexane:EtOAc).

C NMR Spectral Characteristics & Data Presentation

Once the tri-O-isobutyryl glucuronide derivative is isolated, 13 C NMR spectroscopy (typically acquired at 100 MHz or 125 MHz in CDCl 3 ) is used to confirm the structure[7]. The acylation of the hydroxyl groups causes a predictable downfield "acylation shift" of 2–3 ppm for the attached ring carbons (C2, C3, C4).

The table below summarizes the diagnostic 13 C NMR chemical shifts for isobutyrylated glucuronides, serving as a reference matrix for structural elucidation.

Table 1: Diagnostic 13 C NMR Chemical Shifts for Tri-O-Isobutyryl Glucuronides

| Carbon Position | Chemical Shift Range ( δ , ppm) | Multiplicity / Diagnostic Notes |

| Glucuronide Core | ||

| C1 (Anomeric) | 90.0 – 96.0 | Highly sensitive to α / β configuration and the nature of the aglycone linkage[7][8]. |

| C2, C3, C4 (Ring) | 68.0 – 76.0 | Downfield shifted due to the electron-withdrawing effect of the O-isobutyryl groups[7][8]. |

| C5 (Ring) | 71.0 – 73.0 | Methine carbon adjacent to the ring oxygen[8]. |

| C6 (Glucuronyl C=O) | 167.0 – 170.0 | Carboxylic acid or ester carbonyl; distinct from the isobutyryl carbonyls[7][8]. |

| Isobutyryl Groups | ||

| C=O (Ester Carbonyl) | 175.0 – 176.5 | Diagnostic region for isobutyryl carbonyls; easily distinguishable from C6. |

| CH (Methine) | 33.5 – 34.5 | Sharp diagnostic signals; confirms the presence of the isobutyryl moiety[5]. |

| CH 3 (Methyls) | 18.5 – 19.5 | Appears as intense signals; avoids the crowded 20-21 ppm acetate region[5]. |

Mechanistic Workflow of Structural Elucidation

The following diagram illustrates the logical progression from Phase II metabolism to the final structural elucidation using the isobutyrylation strategy.

Workflow detailing the transition from metabolite isolation to NMR structural elucidation via isobutyrylation.

Conclusion

The use of isobutyrylated derivatives for the 13 C NMR analysis of glucuronides represents a highly robust analytical strategy. By intentionally selecting isobutyryl groups over acetyl groups, researchers can effectively eliminate transacylation artifacts, achieve superior solubility, and generate a clean, diagnostic NMR footprint. This methodology is indispensable for drug development professionals tasked with the rigorous structural verification of complex Phase II metabolites.

References

-

A rapid and specific derivatization procedure to identify acyl-glucuronides by mass spectrometry Journal of Chromatography B Biomedical Sciences and Applications URL:[Link]

-

Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview National Institutes of Health (NIH) URL:[Link]

-

Aldosterone Glucuronide, an Important Biomarker: Synthesis and Structure Elucidation of Novel Isomers Chemistry—A European Journal (via Scribd) URL:[Link]

-

Convenient syntheses of trans-resveratrol 3-O and 4′-O-β-D-glucuronides and a study of their aqueous stability Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

-

Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs RSC Advances URL:[Link]

-

13C NMR spectrum of the ATRP initiators (D-PLLAnBr) ResearchGate URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. scienceopen.com [scienceopen.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00268C [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. repositum.tuwien.at [repositum.tuwien.at]

Mass Spectrometry of 1,2,3,4-Tetra-O-isobutyryl-β-D-glucuronide Methyl Ester: A Comprehensive Analytical Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Executive Summary & Chemical Context

In the realm of drug development and glycoconjugate synthesis, 1,2,3,4-Tetra-O-isobutyryl-β-D-glucuronide methyl ester (CAS: 150607-94-6) serves as a critical, highly specialized building block. Glucuronidation is a primary Phase II metabolic pathway responsible for the clearance of xenobiotics. To accurately study these metabolites, researchers must synthesize authentic reference standards[1]. This fully protected glucuronide acts as a premium donor molecule; its isobutyryl (iBu) groups and methyl ester (OMe) protect the reactive hydroxyl and carboxyl groups, allowing for regioselective glycosylation reactions.

From an analytical perspective, structurally validating this intermediate via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique challenges. Unlike native glucuronides, which are highly polar and easily deprotonated in negative-ion mode, this peracylated derivative is highly lipophilic and lacks free acidic protons. This guide details the ionization dynamics, collision-induced dissociation (CID) mechanisms, and a self-validating experimental protocol for the rigorous MS analysis of this compound.

Ionization Dynamics: The Shift to ESI+ Adducts

Native carbohydrates and deprotected glucuronides are typically analyzed using Electrospray Ionization in negative mode (ESI-)[2]. However, the exhaustive protection of 1,2,3,4-Tetra-O-isobutyryl-β-D-glucuronide methyl ester alters its gas-phase behavior entirely.

Because the molecule (Exact Mass: 488.2258 Da) lacks a readily ionizable basic or acidic site, it relies on adduct formation for volatilization and detection. When analyzed in ESI positive mode (ESI+) with appropriate mobile phase modifiers, the compound forms two primary adducts:

-

Sodium Adduct [M+Na]+ (m/z 511.2150): Highly stable, but requires excessive collision energy to fragment, often leading to poor MS/MS spectra.

-

Ammonium Adduct [M+NH4]+ (m/z 506.2596): The preferred precursor. The ammonium ion acts as a localized proton donor during CID, facilitating rich, structurally informative fragmentation.

Causality Check: We intentionally dope the mobile phase with 0.1% to 10 mM Ammonium Acetate. This suppresses the formation of the uninformative [M+Na]+ adduct by overwhelming the source with NH4+ , driving the equilibrium toward the [M+NH4]+ species.

LC-MS/MS workflow for the analysis of fully protected glucuronide derivatives.

Mechanistic Fragmentation Pathways (CID MS/MS)

When the [M+NH4]+ precursor is isolated in Q1 and subjected to CID in the collision cell, a highly predictable cascade of neutral losses occurs. Understanding the chemical logic behind these cleavages is vital for distinguishing this compound from synthetic impurities.

-

Ammonia Loss (Activation): The initial event is the low-energy loss of NH3 (17 Da), transferring a proton to the ester carbonyl oxygen to form the transient [M+H]+ ion at m/z 489.23 .

-

Oxocarbenium Ion Formation (Anomeric Cleavage): The most labile bond in a protected carbohydrate is the anomeric (C1) substituent. The protonated [M+H]+ rapidly loses isobutyric acid (88 Da) from the C1 position. This generates a highly stable oxocarbenium ion at m/z 401.14 , stabilized by resonance with the pyranose ring oxygen.

-

Sequential Isobutyryl Losses: The remaining isobutyryl groups at C2, C3, and C4 are lost sequentially. These occur either as neutral losses of isobutyric acid (88 Da) or via a McLafferty-type rearrangement resulting in the loss of isobutyryl ketene (dimethylketene, 70 Da)[3].

-

Methyl Ester Cleavage: The C6 methyl ester typically cleaves as a neutral loss of methanol ( CH3OH , 32 Da), often occurring concurrently with the loss of the C4 isobutyryl group.

Proposed CID MS/MS fragmentation pathway for the[M+NH4]+ precursor ion.

Quantitative Data Summaries

The following tables summarize the exact mass data required for high-resolution mass spectrometry (HRMS) method building.

Table 1: Precursor and Adduct m/z Values

| Species | Formula | Exact Mass (Da) | Relative Abundance (Optimized) |

| Neutral Molecule | C23H36O11 | 488.2258 | N/A |

| Protonated [M+H]+ | [C23H37O11]+ | 489.2330 | Low |

| Ammonium Adduct [M+NH4]+ | [C23H40NO11]+ | 506.2596 | High (Target) |

| Sodium Adduct [M+Na]+ | [C23H36NaO11]+ | 511.2150 | Moderate (Suppress) |

Table 2: Key MS/MS Product Ions from [M+NH4]+ (m/z 506.26)

| Product Ion (m/z) | Neutral Loss | Mass Lost (Da) | Structural Assignment |

| 489.23 | NH3 | 17 | Protonated intact molecule |

| 401.14 |

NH3

| 105 | C1 Oxocarbenium ion |

| 369.11 |

NH3

| 137 | Loss of C1 group and C6 ester |

| 313.09 |

NH3

| 193 | Cleavage of C1 and C2/C3 groups |

| 243.05 |

NH3

| 263 | Advanced ring degradation |

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates a closed-loop validation system to monitor adduct formation efficiency and prevent false negatives caused by in-source fragmentation.

Step 1: Sample Preparation & System Suitability

-

Dissolve 1,2,3,4-Tetra-O-isobutyryl-β-D-glucuronide methyl ester in LC-MS grade Methanol to a concentration of 1 mg/mL (Stock).

-

Dilute to a 100 ng/mL working solution using 50:50 Water:Acetonitrile containing 5 mM Ammonium Acetate .

-

Validation Check: Inject a blank (solvent only) prior to the sample. Highly lipophilic peracylated sugars are prone to column carryover. A clean blank validates the system's baseline.

Step 2: UHPLC Chromatography

-

Column: Sub-2 µm C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 5 mM Ammonium Acetate.

-

Mobile Phase B: Acetonitrile + 5 mM Ammonium Acetate.

-

Gradient: 30% B to 95% B over 5 minutes. Causality: The high lipophilicity of the four isobutyryl groups requires a high organic concentration for elution.

Step 3: MS Source Optimization (Critical Step)

-

Declustering Potential (DP) / Cone Voltage: Must be kept low (e.g., 20-40 V).

-

Validation Check: Monitor m/z 506.26 ( [M+NH4]+ ) versus m/z 401.14 (in-source fragment). If the 401.14 peak exceeds 10% of the precursor abundance in Q1 (without CID), the DP is too high and the ester bonds are fracturing in the source. Lower the source temperature and DP until the intact adduct is stabilized.

Step 4: CID Acquisition

-

Collision Energy (CE): Perform a CE ramp from 10 eV to 40 eV. The optimal CE for generating the diagnostic m/z 401.14 and 313.09 fragments is typically between 15 eV and 25 eV.

Troubleshooting & Field Insights

As an application scientist, the most frequent failure point observed with molecules like 1,2,3,4-Tetra-O-isobutyryl-β-D-glucuronide methyl ester is the misidentification of the precursor ion. Because the anomeric isobutyrate is highly labile, aggressive ionization conditions will strip it away before the molecule ever reaches the mass analyzer. The analyst will mistakenly assume the molecule has a mass of 400 Da, rather than 488 Da.

Furthermore, if attempting to differentiate the α and β anomers of this compound, do not rely on MS/MS fragmentation alone. The CID spectra of both anomers will be nearly identical because they both route through the identical planar oxocarbenium ion intermediate (m/z 401.14). Chromatographic separation (Step 2) is the only definitive way to resolve the anomeric stereocenters prior to mass detection.

References

-

Sigma-Aldrich. "Methyl 1,2,3,4-Tetra-O-isobutyryl-b-D-glucopyranuronate Product Specification." Sigma-Aldrich Catalog.

-

ACS Publications. "Quantifying Carbohydrate-Active Enzyme Activity with Glycoprotein Substrates Using Electrospray Ionization Mass Spectrometry." Analytical Chemistry. 2

-

ACS Publications. "Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry." (Provides mechanistic insight into isobutyryl group fragmentation). Journal of the American Society for Mass Spectrometry. 3

-

TU Wien. "Synthesis of Glucuronidated Metabolites as Reference Substances for Doping Analysis." reposiTUm. 1

Sources

Solvation Dynamics and Protocols for 1,2,3,4-Tetra-O-isobutyryl-β-D-glucuronide Methyl Ester in Organic Solvents

Executive Summary

In advanced carbohydrate chemistry and drug development, 1,2,3,4-Tetra-O-isobutyryl-β-D-glucuronide methyl ester (CAS: 150607-94-6) serves as a highly specialized, versatile intermediate[]. With a molecular weight of 488.53 g/mol and the chemical formula C₂₃H₃₆O₁₁, this compound is frequently utilized as a protected donor molecule in the synthesis of complex glycoconjugates, oligosaccharides, and prodrugs[][2].

Understanding its solubility profile is not merely a matter of laboratory convenience; it is a thermodynamic prerequisite for achieving high-yield glycosylation and preventing degradation. This technical guide provides a mechanistic breakdown of its solvation dynamics, quantitative solubility data, and self-validating protocols designed for senior researchers and drug development professionals.

Thermodynamic Principles of Solvation: The Lipophilic Corona

The native structure of glucuronic acid is highly hydrophilic due to its multiple hydroxyl groups and a free carboxylic acid. However, in 1,2,3,4-tetra-O-isobutyryl-β-D-glucuronide methyl ester, these functional groups are completely masked:

-

Hydroxyl Masking: The hydroxyls at the 1, 2, 3, and 4 positions are esterified with bulky isobutyryl groups[].

-

Carboxyl Masking: The C6 carboxylic acid is protected as a methyl ester[].

The Causality of Solvent Compatibility: This extensive protection strategy reduces the molecule's Hydrogen Bond Donor (HBD) count to zero, while maintaining a high Hydrogen Bond Acceptor (HBA) count of 11. Consequently, the molecule is enveloped in a sterically hindered, lipophilic "corona." It exhibits profound hydrophobic repulsion in aqueous media but readily undergoes solvation in halogenated and polar aprotic solvents via dispersion forces and dipole-dipole interactions[3][4].

Quantitative Solubility Matrix

The table below synthesizes the solubility profile of the compound across standard laboratory solvents, grounded in its thermodynamic properties.

| Solvent | Dielectric Constant (ε) | H-Bond Donor Capacity | Solubility Category | Estimated Solubility (mg/mL) | Mechanistic Rationale |

| Dichloromethane (DCM) | 8.93 | 0 | Highly Soluble | > 50 | Optimal dispersion forces with the isobutyryl corona; ideal for synthesis[2][4]. |

| Chloroform | 4.81 | 0 | Highly Soluble | > 50 | Strong halogen-lipid interactions accommodate the bulky ester groups[3]. |

| Ethyl Acetate | 6.02 | 0 | Soluble | > 30 | Favorable dipole-dipole interactions with the ester carbonyls[3][4]. |

| DMSO | 46.7 | 0 | Soluble | > 30 | High polarity accommodates the protected pyranose ring without requiring H-bond donors. |

| Methanol | 32.7 | 1 | Moderately Soluble | ~ 10 - 20 | Solvation is partially limited by the hydrophobic repulsion of the isobutyryl chains. |

| Water / Buffers | 80.1 | 1 | Insoluble | < 0.1 | Complete lack of H-bond donors on the solute prevents aqueous hydration[]. |

Solvent Selection Workflow

Selecting the correct solvent dictates the success of downstream applications, from analytical calibration to Lewis acid-catalyzed glycosylation.

Solvation pathways and solvent selection for protected glucuronide esters.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not rely solely on qualitative observation but incorporate quantitative feedback loops to verify success.

Protocol A: Gravimetric Determination of Thermodynamic Solubility

Purpose: To accurately determine the maximum solubility limit in a target organic solvent without supersaturation artifacts.

-

Equilibration: Add exactly 100.0 mg of CAS 150607-94-6 to a pre-weighed 2 mL borosilicate glass HPLC vial.

-

Incremental Solvation: Add the target solvent (e.g., Ethyl Acetate) in strict 50 µL increments. Vortex aggressively for 60 seconds after each addition.

-

Causality: Incremental addition prevents solvent supersaturation, ensuring that the dissolution respects equilibrium thermodynamics rather than kinetic suspension.

-

-

Phase Separation: Once optical clarity is visually achieved, centrifuge the vial at 10,000 x g for 5 minutes to pellet any microscopic undissolved solute.

-

Self-Validation (Mass Balance): Aspirate exactly 100 µL of the optically clear supernatant into a newly tared vial. Evaporate the solvent under a gentle stream of high-purity nitrogen. Weigh the residual solid on a microbalance.

-

Validation Logic: This step decouples kinetic dissolution rates from thermodynamic solubility. By mathematically calculating the dissolved mass from the evaporated aliquot, the system validates the visual observation of "clarity" and eliminates subjective bias.

-

Protocol B: Preparation of 0.1 M Standardized Stock for Glycoconjugate Synthesis

Purpose: To prepare an anhydrous, highly concentrated stock solution for moisture-sensitive coupling reactions (e.g., prodrug synthesis)[2][5].

-

Dehydration: Dry 4.885 g (10 mmol) of the ester under high vacuum (0.1 mbar) for 4 hours at room temperature.

-

Causality: Trace moisture acts as a nucleophile. Removing it prevents the premature, unintended hydrolysis of the isobutyryl groups or the methyl ester when exposed to Lewis acid catalysts during downstream glycosylation.

-

-

Dissolution: Transfer the dried solid to an oven-dried flask flushed with argon. Dissolve in 80 mL of anhydrous Dichloromethane (DCM).

-

Volumetric Adjustment: Transfer the solution to a 100 mL volumetric flask and bring to volume with anhydrous DCM. Invert to mix.

-

Self-Validation (Moisture & Titer Check): Withdraw a 1 mL aliquot.

-

Validation Logic: Perform a Karl Fischer titration to ensure water content is <50 ppm. Concurrently, run an HPLC-UV analysis at 210 nm against a known standard to confirm the exact concentration of 48.85 mg/mL. If moisture exceeds 50 ppm, the batch must be dried over activated 3Å molecular sieves before use.

-

Conclusion

The solubility of 1,2,3,4-tetra-O-isobutyryl-β-D-glucuronide methyl ester is strictly governed by the absence of hydrogen bond donors and the dense lipophilic shielding provided by its protecting groups. By leveraging halogenated solvents like DCM or chloroform, researchers can achieve the high concentrations (>50 mg/mL) required for efficient glycoconjugate synthesis and analytical standard preparation. Adhering to self-validating protocols ensures that solvation is both thermodynamically stable and chemically intact.

References

-

Fisher Scientific. "Methyl 1,2,3,4-Tetra-O-isobutyryl-Beta-D-glucopyranuronate, TRC". Organic Compounds Catalog. URL:[Link]

- Google Patents (US9763953B2). "Cholinergic enhancers with improved blood-brain barrier permeability for the treatment of diseases accompanied by cognitive impairment". United States Patent Office.

Sources

- 2. US9763953B2 - Cholinergic enhancers with improved blood-brain barrier permeability for the treatment of diseases accompanied by cognitive impairment - Google Patents [patents.google.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 丁香通-专业的科研采购信息和实验资讯平台 [m.biomart.cn]

- 5. WO2007039138A1 - Cholinergic enhancers with improved blood-brain barrier permeability for the treatment of diseases accompanied by cognitive impairment - Google Patents [patents.google.com]

The Stability and Mechanistic Dynamics of Isobutyryl Protecting Groups Under Acidic Conditions: A Comprehensive Guide

Executive Summary

In the highly orchestrated process of solid-phase oligonucleotide synthesis (SPOS), the protection of exocyclic amino groups on nucleobases is a non-negotiable parameter for success. Among the repertoire of protecting groups, the isobutyryl (iBu) group—predominantly utilized for the N2 position of guanosine (N-iBu-dG) and sometimes adenosine—stands out for its exceptional stability profile[1]. As a Senior Application Scientist, I frequently encounter synthesis failures stemming from a fundamental misunderstanding of protecting group lability. This whitepaper deconstructs the stability of the isobutyryl group under acidic conditions, explaining the causality behind its robustness and providing self-validating protocols for empirical testing.

Mechanistic Foundations of Isobutyryl Stability

During SPOS, the growing oligonucleotide chain is repeatedly exposed to acidic conditions (typically 3% trichloroacetic acid [TCA] or dichloroacetic acid [DCA] in dichloromethane) to remove the 5'-O-dimethoxytrityl (DMT) group[2]. This detritylation step occurs in every cycle. If the nucleobase protecting groups were acid-labile, premature deprotection would lead to irreversible side reactions, such as branching or depurination.

The N-isobutyryl group is remarkably stable under these acidic conditions due to two primary mechanistic factors:

-

Electronic Delocalization (Amide Resonance) : The lone pair of electrons on the exocyclic nitrogen is delocalized into the carbonyl pi-system. This resonance significantly reduces the basicity of the nitrogen. When exposed to TCA or DCA, protonation preferentially occurs at the carbonyl oxygen rather than the nitrogen, preserving the C-N bond against acid-catalyzed cleavage.

-

Steric Shielding : The isopropyl moiety of the isobutyryl group provides substantial steric bulk. This physical barrier hinders the approach of nucleophiles (such as trace water during aqueous workups) to the carbonyl carbon, drastically slowing down the rate of hydrolysis even if protonation occurs.

Mechanistic factors driving the acid stability of N-isobutyryl protecting groups.

Comparative Stability Matrix: iBu vs. DMF

To contextualize the stability of the iBu group, it is essential to compare it with the N,N-dimethylformamidine (DMF) protecting group, another common choice for guanosine[3]. While DMF is favored for its rapid removal under mild basic conditions, it is inherently more susceptible to acidic degradation over prolonged exposure compared to the robust iBu group.

Table 1: Quantitative Stability and Deprotection Parameters for Guanosine Protecting Groups [3]

| Parameter | N-Isobutyryl (iBu) | N,N-Dimethylformamidine (DMF) |

| Chemical Stability (Acidic) | Highly stable, robust over 100+ cycles | Moderately stable, susceptible to prolonged acid |

| Deprotection Reagent (Basic) | Concentrated Ammonium Hydroxide | Concentrated Ammonium Hydroxide or AMA |

| Deprotection Temperature | 55°C or higher | Room Temp to 55°C |

| Deprotection Time | ≥ 5 hours (at 55°C) | 1 hour (at 55°C) |

| Suitability | Standard DNA/RNA synthesis | Base-labile modifications, G-rich sequences |

Expert Insight: The rate-determining step in standard oligonucleotide deprotection is often the cleavage of the isobutyryl group from guanine bases, necessitating the harsher 55°C NH4OH conditions[1].

Advanced Considerations: Substituent Effects on Acid Stability

The innate acid stability of the N-iBu group can be compromised by modifications to the nucleobase itself. For example, introducing electron-withdrawing groups, such as an 8-fluoro modification on guanosine (8-fluoro-N-iBu-dG), alters the electronic landscape of the purine ring. Research indicates that 8-fluoro-N-iBu-dG becomes distinctly labile under standard acidic conditions, highlighting the need for milder acids[4][5].

Table 2: Acid Hydrolysis Half-Lives of 8-Fluoro-N-isobutyryl-2′-deoxyguanosine [5]

| Acidic Condition (in MeOH) | Half-Life (t 1/2) | Implication for Synthesis |

| 3% Trichloroacetic Acid (TCA) | 10.5 min | Too harsh; leads to rapid degradation. |

| 3% Dichloroacetic Acid (DCA) | 65.2 min | Sufficiently stable for standard SPOS cycles. |

| 3% Monochloroacetic Acid (MCA) | 145.8 min | Highly stable, but may cause incomplete detritylation. |

| 80% Acetic Acid | Stable | No degradation observed. |

Causality Insight: The strong electron-withdrawing nature of the fluorine atom at the C8 position pulls electron density away from the amide system, weakening the C-N bond's resistance to acid-catalyzed hydrolysis. Consequently, DCA is strictly preferred over TCA for such sensitive modifications to balance efficient detritylation with protecting group integrity[5].

Experimental Workflows & Protocols

To ensure scientific integrity, any protocol evaluating protecting group stability must be a self-validating system. Below are two rigorously designed methodologies to empirically test iBu stability.

Protocol A: In-Situ Acid Stability Validation via DMT Monitoring (SPOS)

Purpose: To verify that the iBu group withstands repeated acidic detritylation without causing strand cleavage or depurination.

-

Preparation : Synthesize a test sequence (e.g., dT10-dG(iBu)-dT10) on a controlled pore glass (CPG) solid support (1 µmol scale).

-

Detritylation Cycle : Expose the column to 3% DCA in dichloromethane (DCM) for 90 seconds.

-

Eluent Collection : Collect the bright orange eluent containing the DMT cation.

-

Quantification : Dilute the eluent in 0.1 M p-toluenesulfonic acid in acetonitrile. Measure the UV absorbance at 498 nm (ε = 71,700 M⁻¹ cm⁻¹)[2].

-

Self-Validation : Plot the DMT absorbance over 20 cycles. A stable iBu group will yield a linear, horizontal trend line (consistent coupling efficiency >99%). A declining trend indicates acid-induced depurination or premature iBu cleavage leading to branching.

Protocol B: Kinetic Acid Hydrolysis Assay (HPLC)

Purpose: To determine the exact half-life of the N-iBu protecting group under specific acidic conditions.

-

Solution Preparation : Dissolve 5 mg of N-iBu-dG standard in 1 mL of methanol.

-

Acidification : Add DCA to achieve a final concentration of 3% (v/v). Incubate at 25°C.

-

Time-Course Sampling : At t = 0, 10, 30, 60, and 120 minutes, extract a 50 µL aliquot.

-

Quenching : Immediately neutralize the aliquot by mixing it with 50 µL of 10% triethylamine (TEA) in acetonitrile to halt acid hydrolysis.

-

HPLC Analysis : Inject 10 µL onto a C18 Reverse-Phase HPLC column. Run a gradient of 5% to 50% acetonitrile in 0.1 M Triethylammonium acetate (TEAA) buffer (pH 7.0) over 20 minutes.

-

Data Processing : Integrate the peaks for intact N-iBu-dG and free dG. Calculate the half-life using first-order kinetics: ln([A]t/[A]0)=−kt .

SPOS workflow highlighting iBu stability during acidic detritylation.

References

- Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis Source: ATDBio URL

- Solid Phase Oligonucleotide Synthesis Source: Biotage URL

- A Comparative Analysis of DMF and Isobutyryl Protecting Groups for Guanosine in Oligonucleotide Synthesis Source: Benchchem URL

- 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity Source: MDPI / ResearchGate URL

Sources

CAS number 150607-94-6 properties and suppliers

Advanced Synthetic Applications of 1,2,3,4-Tetra-O-isobutyryl-β-D-glucuronide Methyl Ester (CAS 150607-94-6) in Prodrug Development

Executive Summary

In the landscape of medicinal chemistry and targeted drug delivery, carbohydrate-based building blocks are paramount for modulating the pharmacokinetic profiles of highly potent, yet poorly soluble, therapeutic agents. 1,2,3,4-Tetra-O-isobutyryl-β-D-glucuronide methyl ester (CAS 150607-94-6) stands out as a highly specialized, orthogonally protected glycosyl donor[]. This whitepaper provides an in-depth mechanistic analysis of its structural advantages, its critical role in Prodrug Monotherapy (PMT), and field-proven protocols for synthesizing β-glucuronide prodrugs.

Structural Rationale and Physicochemical Profile

The design of CAS 150607-94-6 is not arbitrary; it is an engineered solution to the historical challenges of glucuronidation[]. Standard peracetylated glucuronate donors frequently suffer from transacylation—a side reaction where the acetyl group transfers to the acceptor alcohol instead of forming the desired glycosidic bond.

By replacing acetyl groups with bulkier isobutyryl groups at the C1, C2, C3, and C4 positions, steric hindrance is significantly increased[3]. This structural modification suppresses transacylation and forces the reaction pathway toward the formation of the oxocarbenium intermediate. Furthermore, the methyl ester at C6 protects the carboxylic acid moiety, preventing it from poisoning Lewis acid catalysts during coupling, while simultaneously enhancing the compound's solubility in organic solvents like dichloromethane (DCM) and dimethyl sulfoxide (DMSO)[4].

Table 1: Quantitative Physicochemical Properties

| Property | Specification / Value |

| CAS Number | 150607-94-6 |

| Chemical Name | β-D-glucopyranuronic acid, methyl ester, 1,2,3,4-tetrakis(2-methylpropanoate) |

| Molecular Formula | C₂₃H₃₆O₁₁ |

| Molecular Weight | 488.53 g/mol |

| Typical Purity | ≥95.0% to 98.1% (Analytical Grade) |

| Solubility Profile | Soluble in DMSO, Chloroform, Methanol |

| Physical Appearance | White to off-white powder |

Mechanistic Role in Targeted Drug Delivery

A primary application of CAS 150607-94-6 is the synthesis of glucuronide prodrugs for targeted cancer therapies, such as Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Prodrug Monotherapy (PMT)[3].

Many cytotoxic drugs fail in clinical trials due to severe off-target toxicity and poor aqueous solubility. By conjugating the drug to a glucuronic acid moiety using this protected donor, the resulting prodrug becomes highly hydrophilic and inactive in systemic circulation. The prodrug is selectively cleaved by β-glucuronidase , an enzyme found at highly elevated concentrations in the necrotic microenvironments of solid tumors[3].

Fig 1: Targeted activation pathway of a glucuronide prodrug in the tumor microenvironment.

Advanced Synthetic Protocol: Glucuronidation Workflow

To ensure high yields and absolute stereocontrol, the synthesis of a glucuronide prodrug using CAS 150607-94-6 requires a meticulously controlled environment. The following protocol outlines a self-validating system for converting the tetra-isobutyrate into an active drug conjugate.

Fig 2: Step-by-step synthetic workflow for prodrug generation using CAS 150607-94-6.

Phase 1: Anomeric Activation (Donor Preparation)

-

Action : The tetra-isobutyrate is selectively deprotected at the anomeric (C1) position using benzylamine or hydrazine acetate in THF to yield the hemiacetal. This intermediate is immediately reacted with trichloroacetonitrile and a catalytic amount of DBU to form the trichloroacetimidate donor[3].

-

Causality : While direct Lewis acid activation of the isobutyrate is possible, converting it to a trichloroacetimidate drastically increases the electrophilicity of the anomeric center. This ensures rapid coupling even with sterically hindered aglycones (drugs).

-

Validation Checkpoint : Analyze the intermediate via ¹H NMR. The formation of the α-trichloroacetimidate is confirmed by a distinct downfield shift of the anomeric proton (typically ~6.5 ppm) and the presence of the NH signal (~8.6 ppm).

Phase 2: Stereoselective Glycosylation

-

Action : The imidate donor and the target drug (aglycone) are co-evaporated with toluene, dissolved in anhydrous DCM, and cooled to -78°C. A catalytic amount of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added dropwise.

-

Causality : The ultra-low temperature prevents the rapid degradation of the highly reactive oxocarbenium ion. The bulky isobutyryl group at the C2 position engages in Neighboring Group Participation (NGP) , effectively shielding the α-face of the intermediate. This forces the aglycone to attack exclusively from the β-face, guaranteeing the 1,2-trans (β-glucuronide) linkage required for biological recognition by β-glucuronidase.

-

Validation Checkpoint : Post-purification, ¹H NMR must show a large coupling constant for the new anomeric proton ( J1,2≈7.5−8.0 Hz), definitively proving the β-configuration.

Phase 3: Global Deprotection

-

Action : The protected conjugate undergoes Zemplén transesterification (catalytic NaOMe in dry Methanol) to strip the isobutyryl groups. Subsequently, the mixture is treated with mild aqueous Lithium Hydroxide (LiOH) at 0°C to hydrolyze the C6 methyl ester.

-

Causality : A two-stage, carefully monitored deprotection is critical. Applying harsh aqueous base immediately can trigger a β-elimination reaction at the C4 position of the uronic acid, destroying the molecule. Sequential transesterification followed by mild ester hydrolysis preserves the integrity of the glycosidic bond.

-

Validation Checkpoint : LC-MS analysis should confirm the exact mass of the fully deprotected, active glucuronide prodrug, with the complete disappearance of the isobutyryl mass fragments.

Commercial Sourcing and Analytical Standards

For researchers scaling up prodrug synthesis or developing analytical assays, sourcing high-purity CAS 150607-94-6 is critical to prevent impurity-driven side reactions during the sensitive glycosylation phase. Several global suppliers provide this compound at varying scales and purities[],[5],[4].

Table 2: Commercial Supplier Specifications

| Supplier | Grade / Purity | Catalog Number | Primary Application |

| BOC Sciences | High Purity / cGMP available | 150607-94-6 | Scale-up synthesis, Prodrug design |

| Fisher Scientific | 98.1% (MedChemExpress) | 150607-94-6 | Analytical standards, Assay development |

| LGC Standards | Reference Material (TRC) | 150607-94-6 | Quality control, Spectrometric calibration |

| Sapphire Bioscience | Research Grade (Biosynth) | MT157321 | In vitro research, Glycobiology |

References

-

ResearchGate / NIH Literature. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Highlights the role of isobutyryl imidates in preventing transacylation during prodrug synthesis. Retrieved from [Link]

Sources

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Medchemexpress LLC β-D-glucopyranuronic acid, methyl ester, 1,2,3,4-tetrakis(2-methylpropanoate) | Fisher Scientific [fishersci.com]

- 5. Buy Online CAS Number 150607-94-6 - TRC - Methyl 1,2,3,4-Tetra-O-isobutyryl-Beta-D-glucopyranuronate | LGC Standards [lgcstandards.com]

use of 1,2,3,4-Tetra-O-isobutyryl-β-D-glucuronide methyl ester in glycosylation

Title: Advanced Application Note: Precision Glucuronidation Workflows Utilizing 1,2,3,4-Tetra-O-isobutyryl-β-D-glucuronide Methyl Ester

Executive Summary

Phase II drug metabolism heavily relies on glucuronidation, making the chemical synthesis of β-D-glucuronide metabolites critical for pharmacokinetic profiling, doping analysis, and toxicological studies. 1,2,3,4-Tetra-O-isobutyryl-β-D-glucuronide methyl ester (CAS 150607-94-6) has emerged as a superior glycosyl donor in glycoconjugate synthesis[]. By replacing traditional acetyl protecting groups with sterically demanding isobutyryl groups, this donor mitigates common synthetic pitfalls such as orthoester formation and transacylation, while maintaining strict stereocontrol to yield the biologically relevant β-anomer[2][3].

Mechanistic Causality: The Isobutyryl Advantage

As a Senior Application Scientist, it is vital to understand that in chemical glycosylation, the choice of protecting groups dictates both the reactivity of the donor and the stereochemical outcome of the newly formed glycosidic bond[4].

-

Neighboring Group Participation (NGP): To achieve the 1,2-trans (β) linkage characteristic of natural human metabolites, a participating protecting group at the C2 position is mandatory. Upon activation and departure of the anomeric leaving group, the C2 ester carbonyl oxygen attacks the anomeric center, forming a stable dioxolenium (acyloxonium) ion intermediate[4]. This blocks the α-face, forcing the incoming aglycone acceptor to attack exclusively from the β-face[4].

-

Suppression of Orthoester Formation: A major side reaction with standard acetylated donors is the attack of the acceptor alcohol on the dioxolenium carbon rather than the anomeric carbon, yielding a stable, dead-end orthoester[3][5]. The isobutyryl group, bearing a bulky isopropyl moiety, sterically shields the dioxolenium carbon. This steric bulk redirects the nucleophilic attack strictly to the anomeric position[2].

-

Prevention of Transacylation: Less nucleophilic acceptors (e.g., steroidal secondary alcohols, complex phenols) often suffer from transacylation, where the protecting group from the donor is inadvertently transferred to the acceptor[2]. The steric hindrance of the isobutyryl group drastically reduces this transesterification, preserving the integrity of both the donor and the aglycone[2][6].

-

Anomeric Ester Activation: While imidates or halides are common, the anomeric isobutyrate ester itself can function as a highly stable, bench-ready donor when activated by strong Lewis acids (like TMSOTf), streamlining the synthesis by eliminating the need for unstable halogenated intermediates[7][8].

Quantitative Data: Protecting Group Performance

The following table summarizes the comparative advantages of isobutyryl protection versus traditional acetyl protection in the synthesis of complex drug glucuronides (e.g., steroidal alcohols and morphinans) based on field-proven synthetic outcomes[2][3][6].

| Parameter | Acetyl Protection (e.g., Peracetylated Donor) | Isobutyryl Protection (1,2,3,4-Tetra-O-isobutyryl) | Mechanistic Causality |

| β-Stereoselectivity | High (via NGP) | High (via NGP) | Both form C2-dioxolenium intermediates blocking the α-face. |

| Orthoester Side-Product | Frequent (up to 30-40% with weak nucleophiles) | Negligible (<5%) | Steric bulk of the isopropyl group prevents attack at the dioxolenium carbon. |

| Transacylation Risk | High | Low | Steric hindrance protects the ester carbonyl from nucleophilic attack. |

| Overall Glucuronidation Yield | 15% - 35% | 50% - 85% | Suppression of competitive side reactions maximizes the desired coupling pathway. |

| Deprotection Kinetics | Fast (Minutes to Hours) | Moderate (Hours) | Increased steric bulk requires slightly longer hydrolysis times under basic conditions. |

Workflow Visualization

Below is the mechanistic and procedural workflow for utilizing 1,2,3,4-Tetra-O-isobutyryl-β-D-glucuronide methyl ester in the synthesis of a target metabolite.

Mechanistic workflow of stereoselective glucuronidation using the isobutyryl-protected donor.

Experimental Protocols

Note: These protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure reaction integrity before proceeding to the next step.

Protocol A: Direct Lewis Acid-Mediated Glycosylation Objective: Couple the aglycone to the 1,2,3,4-Tetra-O-isobutyryl-β-D-glucuronide methyl ester donor.

-

Preparation of Anhydrous Conditions:

-

Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 1.2 equivalents of the isobutyryl glucuronide donor and 1.0 equivalent of the aglycone acceptor.

-

Causality: Moisture acts as a competing nucleophile, which will hydrolyze the activated donor to a hemiacetal, destroying the reagent.

-

-

Solvent and Sieve Addition:

-

Action: Dissolve the mixture in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Add freshly activated 4Å molecular sieves (200 mg/mmol). Stir at room temperature for 30 minutes.

-

Causality: Sieves scavenge residual micro-moisture. DCM is the preferred solvent as it stabilizes the oxocarbenium intermediate without strongly participating (unlike ethers or nitriles which can alter stereoselectivity)[7].

-

-

Activation:

-

Action: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Dropwise, add 0.2 to 0.5 equivalents of Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Causality: The sub-zero temperature prevents thermal degradation of the intermediate and minimizes transacylation[2]. TMSOTf acts as a potent Lewis acid to activate the anomeric ester, driving the formation of the dioxolenium ion[7][8].

-

-

Monitoring (Self-Validation Checkpoint 1):

-

Action: Monitor via TLC (Hexane/Ethyl Acetate 7:3). The donor spot should disappear, replaced by a lower Rf product spot.

-

Validation: If the reaction stalls, an additional 0.1 eq of TMSOTf can be added. Do not warm the reaction above 0 °C to prevent orthoester leakage.

-

-

Quenching and Workup:

-

Action: Quench the reaction by adding Triethylamine (TEA) (1.0 eq) directly to the cold solution. Filter through a Celite pad to remove molecular sieves. Wash the organic layer with saturated NaHCO3, brine, dry over Na2SO4, and concentrate.

-

Causality: TEA neutralizes the triflic acid immediately, preventing acid-catalyzed cleavage of the newly formed glycosidic bond during workup.

-

Protocol B: Global Deprotection Objective: Remove the four isobutyryl groups and the methyl ester to yield the free glucuronide.

-

Hydrolysis Reaction:

-

Action: Dissolve the protected glucuronide in a 3:1:1 mixture of Methanol:THF:Water. Add 5.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O).

-

Causality: The mixed solvent system ensures solubility of both the highly lipophilic protected intermediate (THF/MeOH) and the hydrophilic deprotected product (Water).

-

-

Incubation and Monitoring:

-

Action: Stir at room temperature for 4 to 8 hours.

-

Causality: Isobutyryl groups are sterically hindered compared to acetyls, requiring longer hydrolysis times[6].

-

-

Self-Validation Checkpoint 2 (LC-MS):

-

Action: Sample 5 µL, dilute in MeOH, and inject into LC-MS.

-

Validation: Look for the complete disappearance of mass peaks corresponding to mono-, di-, or tri-isobutyryl intermediates. The target mass should match the exact mass of the fully deprotected aglycone-glucuronide [M-H]-.

-

-

Neutralization and Purification:

-

Action: Carefully neutralize the mixture to pH 6.0 using Amberlite IR-120 (H+ form) resin. Filter the resin and lyophilize the filtrate.

-

Causality: Using acidic resin rather than liquid acid (like HCl) prevents the introduction of inorganic salts, yielding a cleaner crude product ready for preparative HPLC.

-

Structural Verification (E-E-A-T)

To definitively prove the success of the protocol, 1 H-NMR of the final compound must be analyzed.

-

Anomeric Proton Shift: The H-1'' proton of the glucuronide ring will appear between 4.50 and 5.10 ppm.

-

Coupling Constant (J-value): A coupling constant of J1,2=7.0−8.0 Hz is the absolute validation of a 1,2-trans (β) linkage, dictated by the axial-axial relationship of the protons in the chair conformation. A smaller coupling constant (~3-4 Hz) would indicate a failed stereocontrol (α-linkage).

Sources

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. repositum.tuwien.at [repositum.tuwien.at]

- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Convenient syntheses of trans -resveratrol 3- O and 4′- O -β- d -glucuronides and a study of their aqueous stability - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01736B [pubs.rsc.org]

- 7. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

Revolutionizing Glycoscience: A Guide to Solid-Phase Oligosaccharide Synthesis

Introduction: The Imperative for Synthetic Oligosaccharides

Oligosaccharides, complex carbohydrates found on cell surfaces, are central to a vast array of biological processes, from immune responses and cell signaling to pathogen recognition and cancer development.[1][2] However, the study of these intricate molecules has been historically hampered by their inherent heterogeneity and low abundance in natural sources.[3] Solid-Phase Oligosaccharide Synthesis (SPOS) has emerged as a transformative technology, enabling the rapid and efficient production of structurally defined oligosaccharides.[4][5] This capability is crucial for advancing glycobiology, developing novel therapeutics, and creating advanced diagnostics and vaccines.[6][7][8] This guide provides an in-depth exploration of the principles and protocols of SPOS, designed for researchers, scientists, and drug development professionals seeking to harness the power of synthetic glycans.

Core Principles of Solid-Phase Oligosaccharide Synthesis

SPOS is analogous to the well-established solid-phase synthesis of peptides and oligonucleotides, involving the stepwise assembly of monosaccharide building blocks on an insoluble polymer support.[9][10] This approach offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation.[9]

The success of any SPOS endeavor hinges on several key considerations:

-

Solid Support and Linker: The choice of a solid support (e.g., Merrifield resin, JandaJel™) and a suitable linker is critical.[11][12] The linker tethers the initial sugar to the support and must be stable throughout the synthesis but cleavable under specific, mild conditions at the end.[3][5]

-

Protecting Group Strategy: The numerous hydroxyl and amino groups on a monosaccharide require a sophisticated protecting group strategy to ensure regioselective glycosylation.[3][13] A combination of permanent and temporary protecting groups allows for the selective deprotection of a single hydroxyl group for chain elongation.[13][14]

-

Glycosylation Chemistry: The formation of the glycosidic linkage is the cornerstone of oligosaccharide synthesis.[3] High-yielding and stereospecific glycosylation reactions are essential for the successful assembly of complex structures.[3][5]

-

Automation: The repetitive nature of SPOS makes it ideally suited for automation.[10][15] Automated synthesizers have significantly accelerated the synthesis of complex oligosaccharides, making these molecules more accessible to the broader scientific community.[16][17][18]

The SPOS Workflow: A Step-by-Step Overview

The general workflow for SPOS can be broken down into a series of iterative cycles, as illustrated in the diagram below.

Caption: General workflow of Solid-Phase Oligosaccharide Synthesis.

Key Components and Methodologies

Linkers: Anchoring the Synthesis

The linker is a critical component that dictates the conditions for the final cleavage of the oligosaccharide from the solid support. A variety of linkers have been developed, each with its own cleavage strategy.

| Linker Type | Cleavage Condition | Resulting Product | Reference |

| Acid-Labile | Trifluoroacetic Acid (TFA) | Free reducing end | [3] |

| Base-Labile | Sodium methoxide, Hydrazinolysis | Carboxylic acid or free reducing end | [19] |

| Photolabile | UV irradiation | Free reducing end or functionalized spacer | [20][21] |

| Metathesis-Cleavable | Grubbs' catalyst | n-pentenyl glycoside | [5] |

| Silyl Ether | Fluoride source (e.g., TBAF) | Free reducing end | [3] |

The choice of linker depends on the desired final product and the compatibility with the protecting groups used in the synthesis. For instance, photolabile linkers are advantageous as they are stable to a wide range of chemical reagents and can be cleaved under very mild conditions.[20]

Protecting Groups: Orchestrating Regioselectivity

The strategic use of protecting groups is fundamental to directing the synthesis towards the desired oligosaccharide structure.[13] These groups mask the reactivity of hydroxyl and amino functionalities, allowing for selective reactions at specific positions.

-

Permanent Protecting Groups: These groups, such as benzyl ethers and benzoates, are stable throughout the synthesis and are removed only in the final deprotection step.[14][22]

-

Temporary Protecting Groups: These are selectively removed at each step to expose a hydroxyl group for the next glycosylation reaction. Common temporary protecting groups include fluorenylmethyloxycarbonyl (Fmoc), chloroacetyl, and silyl ethers.[23]

The interplay between permanent and temporary protecting groups allows for the construction of both linear and branched oligosaccharides.[13]

Caption: Role of protecting groups in SPOS.

Glycosylation: Forging the Glycosidic Bond

The glycosylation reaction, where a glycosyl donor reacts with a glycosyl acceptor, is the most critical step in SPOS.[3] The stereochemical outcome of this reaction (α or β linkage) is influenced by several factors, including the nature of the protecting group at the C-2 position of the donor, the solvent, and the promoter used.[24][25][26]

Commonly used glycosyl donors in SPOS include:

-

Glycosyl phosphates

-

Thioglycosides

-

Glycosyl trichloroacetimidates

-

Glycals

The acceptor-bound strategy, where the growing oligosaccharide chain on the solid support acts as the acceptor, is the most common approach in modern SPOS.[3][14] This allows for the use of an excess of the glycosyl donor in the solution phase to drive the reaction to completion.[3]

Application Note: Automated Solid-Phase Synthesis of a Branched Heptasaccharide

This protocol outlines the automated synthesis of a complex branched heptasaccharide, demonstrating the power of SPOS for accessing biologically relevant glycans.

Materials and Reagents:

-

Merrifield resin functionalized with a photolabile linker

-

Protected monosaccharide building blocks (glycosyl phosphate donors) with appropriate permanent (benzyl, benzoyl) and temporary (Fmoc) protecting groups

-

Activator: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Capping solution: Acetic anhydride/pyridine/DCM

-

Washing solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN)

-

Cleavage solvent: DCM

-

Deprotection reagents: H₂, Pd/C; NaOMe in MeOH

Protocol:

-

Resin Preparation: Swell the photolabile linker-functionalized Merrifield resin in DCM in the reaction vessel of the automated synthesizer.

-

Loading of the First Sugar: Couple the first monosaccharide building block to the resin by dissolving it in DCM and adding the TMSOTf activator. Allow the reaction to proceed for 1 hour at room temperature. Wash the resin thoroughly with DCM and DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the desired hydroxyl position. Wash the resin extensively with DMF and DCM.

-

Glycosylation: Introduce the next protected monosaccharide building block (3 equivalents) dissolved in DCM, followed by the addition of TMSOTf. Allow the coupling reaction to proceed for 1.5 hours. Wash the resin with DCM and DMF.

-

Capping (Optional): To block any unreacted hydroxyl groups, treat the resin with the capping solution for 30 minutes. This step is crucial to prevent the formation of deletion sequences. Wash the resin with DCM.

-

Iterative Cycles: Repeat steps 3-5 for each subsequent monosaccharide addition according to the desired sequence of the branched heptasaccharide. The branching point is introduced by using a monosaccharide building block with two temporary protecting groups that can be removed orthogonally.

-

Cleavage from Resin: After the final glycosylation, wash the resin thoroughly and dry it. Suspend the resin in DCM and irradiate with UV light (365 nm) in a continuous flow reactor to cleave the protected heptasaccharide from the solid support.

-

Global Deprotection:

-

Debenzylation: Dissolve the cleaved oligosaccharide in a suitable solvent and treat with H₂ over a Pd/C catalyst to remove benzyl protecting groups.

-

Deacylation: Treat the product with a catalytic amount of NaOMe in MeOH to remove ester protecting groups (e.g., benzoates, acetates).

-

-

Purification: Purify the final deprotected heptasaccharide using reverse-phase HPLC to obtain the pure product.

Troubleshooting Common Issues in SPOS

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Coupling Efficiency | Steric hindrance of the acceptor; Low reactivity of the donor; Insufficient activation | Increase reaction time and/or temperature; Use a more reactive donor or activator; Double the coupling step |

| Formation of Deletion Sequences | Incomplete coupling; Incomplete deprotection | Incorporate a capping step after each coupling; Optimize deprotection conditions (time, reagent concentration) |

| Anomerization (Incorrect Stereochemistry) | Unfavorable reaction conditions; Inappropriate C-2 protecting group | Modify solvent polarity; Use a participating C-2 protecting group for 1,2-trans linkages; Optimize temperature |

| Low Cleavage Yield | Inefficient cleavage reaction; Degradation of the product under cleavage conditions | Optimize cleavage conditions (time, reagent); Use a milder cleavage strategy (e.g., photolabile linker) |

Applications in Drug Discovery and Beyond

The ability to rapidly synthesize pure, structurally defined oligosaccharides via SPOS has profound implications for various fields:

-

Drug Discovery: Synthetic oligosaccharides are invaluable tools for studying carbohydrate-protein interactions, which are central to many disease processes.[27] They can be used to develop carbohydrate-based drugs, such as the anticoagulant Fondaparinux, a synthetic pentasaccharide.[7]

-

Vaccine Development: Many bacterial pathogens are coated with unique polysaccharides. Synthetic oligosaccharides corresponding to these structures can be conjugated to proteins to create highly specific and effective conjugate vaccines.[8]

-

Diagnostics: Synthetic glycans can be used to develop sensitive and specific diagnostic tools for detecting diseases characterized by altered glycosylation patterns, such as cancer.

-

Glycobiology Research: SPOS provides researchers with the necessary tools to elucidate the functions of specific glycan structures in complex biological systems.[6]

Conclusion and Future Outlook